molecular formula C23H28N2O6S B2808043 diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-77-2

diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2808043
M. Wt: 460.55
InChI Key: KORYYZKDQPJVGK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR spectroscopy, EXAFS spectroscopy, and NMR2. These techniques can provide information about the functional groups present in the molecule and their spatial arrangement.


Chemical Reactions
The chemical reactions of a compound can be studied using various techniques. For example, the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate affords 2,6-bis (4,5-diethyl-1H-imidazol-2-yl)pyridine2.


Scientific Research Applications

  • Synthesis of Pyrido[4′,3′4,5]thieno[2,3-d]pyrimidines and Derivatives

    : Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate is used to synthesize novel heterocyclic systems such as pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine, triazolo[1,5-a]pyrimidine, and thiadiazolo[3,2-a]pyrimidine (Ahmed, 2002).

  • Characterization of Schiff Base Compounds : Schiff base compounds synthesized from diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been characterized using FTIR, NMR spectroscopy, and X-ray crystallography. These compounds exhibit intramolecular hydrogen bonding, as confirmed by DFT analyses (Çolak et al., 2021).

  • Crystal Structure Analysis : The crystal structure of compounds like diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been analyzed, revealing intermolecular and intramolecular hydrogen bonding patterns, contributing to the understanding of molecular stability (Armas et al., 2003).

  • Formation of Pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Related Systems

    : The use of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates leads to the formation of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, offering insights into the synthesis of complex heterocyclic systems (Bakhite et al., 2005).

  • Synthesis of Pyridothienopyrimidines : A versatile approach to synthesize pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and their heterofused derivatives, such as triazolo-, imidazo-, and tetrazolo-pyridothienopyrimidines, has been developed, showcasing the potential for creating a wide range of fused heterocyclic compounds (Ahmed et al., 2006).

Safety And Hazards

The safety and hazards of a compound can be determined through various tests and studies. For example, Pyridine is classified as a flammable liquid and it can cause skin irritation and serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled5.


properties

IUPAC Name

diethyl 2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-5-29-22(27)19-17-11-12-25(23(28)30-6-2)13-18(17)32-21(19)24-20(26)15-7-9-16(10-8-15)31-14(3)4/h7-10,14H,5-6,11-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORYYZKDQPJVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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